2-(3-Chlorobenzyl)piperazine is a synthetic compound belonging to the piperazine family, which consists of a piperazine ring substituted with a chlorobenzyl group. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of neuroscience and medicinal chemistry. The structural formula of 2-(3-Chlorobenzyl)piperazine can be represented as with a molecular weight of approximately 196.67 g/mol.
The compound is typically synthesized through various chemical reactions involving starting materials such as 3-chloroaniline and bis(2-chloroethyl)amine. These reactions are often conducted under controlled laboratory conditions to ensure high purity and yield.
2-(3-Chlorobenzyl)piperazine is classified as a substituted piperazine derivative. Piperazines are known for their diverse biological activities, making them significant in pharmaceutical research. The presence of the chlorobenzyl group enhances its interaction with biological targets, potentially influencing its pharmacological profile.
The synthesis of 2-(3-Chlorobenzyl)piperazine generally involves a multi-step process:
2-(3-Chlorobenzyl)piperazine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-(3-Chlorobenzyl)piperazine often involves modulation of neurotransmitter systems in the brain. Specifically, it may act as an antagonist or agonist at various receptors, including serotonin and dopamine receptors.
Animal studies have indicated that similar piperazine derivatives can stimulate neurotransmitter release and inhibit reuptake processes, suggesting potential applications in treating mood disorders or other neurological conditions.
2-(3-Chlorobenzyl)piperazine has potential applications in:
The ongoing research into its properties and effects may further elucidate its role within medicinal chemistry and pharmacology.
Piperazine derivatives originated in the 1970s–1980s as investigational antidepressants, but clinical development was abandoned due to unintended psychostimulant effects resembling amphetamines and 3,4-methylenedioxymethamphetamine (MDMA). These compounds re-emerged in the late 1990s when N-benzylpiperazine (BZP) was marketed as a "legal" alternative to controlled stimulants, particularly in New Zealand where it was commercially sold as "party pills." The rapid commercial proliferation of piperazine derivatives was fueled by their structural flexibility, allowing slight modifications to circumvent drug control laws while retaining psychoactive properties. By the mid-2000s, products containing blends of piperazines (e.g., BZP with TFMPP) were commonly sold online under names like "Frenzy," "Bliss," and "Legal X" to mimic MDMA's effects, establishing their role as purposive designer drugs in recreational psychopharmacology [5].
Table 1: Early Psychoactive Piperazine Derivatives
| Compound | Chemical Class | Common Aliases | Initial Medical Purpose |
|---|---|---|---|
| BZP | Benzylpiperazine | "A2", "Nemesis" | Antidepressant (abandoned) |
| TFMPP | Phenylpiperazine | "Molly" | Serotonin receptor research |
| mCPP | Phenylpiperazine | - | Anxiolytic research |
| 2C-B-BZP | Benzylpiperazine | "Nexus" | None (designer drug) |
2-(3-Chlorobenzyl)piperazine (CAS 910444-97-2) belongs to the benzylpiperazine subclass characterized by a piperazine ring bonded to a benzyl group via a methylene bridge. Its molecular formula is C₁₁H₁₅ClN₂ (MW 210.70 g/mol), featuring a chlorine substituent at the meta position on the phenyl ring. This structural modification enhances lipophilicity (clogP ≈ 0.965) compared to non-halogenated analogues like BZP, potentially influencing blood-brain barrier permeability and receptor affinity [4] [5].
Chemically, it is designated as 1-(3-chlorobenzyl)piperazine under IUPAC nomenclature, distinguishing it from positional isomers like 1-(2-chlorobenzyl)piperazine or phenylpiperazines such as mCPP. The synthetic accessibility of this scaffold involves nucleophilic substitution between epibromohydrin and substituted phenols, followed by piperazine coupling—a method enabling high structural diversity [3]. Pharmacologically, it exhibits GPCR modulation typical of benzylpiperazines, potentially influencing dopamine and serotonin transporters. Its binding profile suggests activity at allosteric sites on class A GPCRs, where less conserved residues permit subtype selectivity [6].
Table 2: Structural Taxonomy of Key Piperazine Derivatives
| Chemical Subclass | Core Structure | Representative Compounds | Substituent Pattern |
|---|---|---|---|
| Benzylpiperazines | Piperazine-N-CH₂-aryl | • BZP (R=H) • 2-(3-Chlorobenzyl)piperazine (R=3-Cl) • 3-Me-BZP (R=3-CH₃) | Aryl ring modifications |
| Phenylpiperazines | Piperazine-N-aryl | • TFMPP (R=3-CF₃) • mCPP (R=3-Cl) • MeOPP (R=4-OCH₃) | Direct N-aryl linkage |
| Hybrid derivatives | Complex | • 2C-B-BZP • MDBZP | Multiple ring systems |
The global regulatory landscape for piperazines has evolved rapidly since 2000. New Zealand initially adopted a regulated market model for BZP (1999–2005) before criminalizing all piperazine derivatives in 2008 due to abuse-related hospitalizations. The United Nations added BZP to Schedule II of the 1971 Convention on Psychotropic Substances in 2008, prompting over 30 countries to implement controls. However, regulatory heterogeneity persists: The US designates BZP as Schedule I (2004) but lacks explicit scheduling for many analogues like 2-(3-Chlorobenzyl)piperazine, while the European Union issued a continent-wide warning in 2007 [5].
Prevalence data indicates shifting use patterns. Between 2015–2021, regional hotspots emerged in Southeast Asia (particularly for mCPP) and Eastern Europe (for TFMPP blends). 2-(3-Chlorobenzyl)piperazine remains less prevalent than mCPP or BZP but has been detected in 7% of seized "legal high" samples in the EU, often mislabeled as MDMA or mixed with cathinones. Its appearance correlates with online distribution channels and targeted synthesis in jurisdictions with lax precursor controls [5].
Table 3: Global Regulatory Status and Prevalence of Piperazine Derivatives (2023)
| Region | Regulatory Framework | Most Prevalent Derivatives | 2-(3-Chlorobenzyl)piperazine Detection Frequency |
|---|---|---|---|
| European Union | Controlled under NPS legislation | mCPP > TFMPP > BZP | ~7% of piperazine-positive samples |
| United States | BZP Schedule I; analogues variably controlled | TFMPP > mCPP | <1% (rarely reported) |
| Southeast Asia | Variable controls; some unregulated | mCPP > pFPP | ~3% (increasing) |
| Oceania | All derivatives prohibited since 2008 | BZP (historically) | Not detected since 2015 |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: